molecular formula C9H11ClO2S B3386877 1-Phenylpropane-2-sulfonyl chloride CAS No. 76653-18-4

1-Phenylpropane-2-sulfonyl chloride

Cat. No.: B3386877
CAS No.: 76653-18-4
M. Wt: 218.7 g/mol
InChI Key: MVNNQZOLPSWUGV-UHFFFAOYSA-N
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Description

1-Phenylpropane-2-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) group attached to a propane backbone substituted with a phenyl group at the 1-position. According to , its molecular formula is listed as C₃₈H₆₉NO₂, with a monoisotopic mass of 571.53284 Da and an InChIKey identifier of CWQUIDDWEBMILK-UHFFFAOYSA-N . However, this molecular formula appears inconsistent with typical sulfonyl chloride derivatives, suggesting either a data entry error in the source or a highly specialized derivative (e.g., a polymeric or branched structure). Sulfonyl chlorides generally serve as key intermediates in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Properties

IUPAC Name

1-phenylpropane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8(13(10,11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNNQZOLPSWUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76653-18-4
Record name 1-phenylpropane-2-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpropane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpropane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H12O3S+SOCl2C9H11ClO2S+SO2+HClC_9H_{12}O_3S + SOCl_2 \rightarrow C_9H_{11}ClO_2S + SO_2 + HCl C9​H12​O3​S+SOCl2​→C9​H11​ClO2​S+SO2​+HCl

This method is advantageous due to the high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of 1-Phenylpropane-2-sulfonyl chloride often involves the use of chlorosulfonic acid (HSO3Cl) as a sulfonating agent. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The process can be summarized as:

C9H12+HSO3ClC9H11ClO2S+H2OC_9H_{12} + HSO_3Cl \rightarrow C_9H_{11}ClO_2S + H_2O C9​H12​+HSO3​Cl→C9​H11​ClO2​S+H2​O

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to 1-phenylpropane-2-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH3), primary amines (RNH2), and secondary amines (R2NH) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Organic Synthesis

1-Phenylpropane-2-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its sulfonyl chloride functional group is highly reactive, making it valuable for introducing sulfonyl groups into organic molecules. This property is exploited in the synthesis of various pharmaceuticals and agrochemicals.

Case Study: Synthesis of Sulfonamide Derivatives
A study demonstrated the use of 1-phenylpropane-2-sulfonyl chloride in synthesizing sulfonamide derivatives, which are crucial in developing antibiotics and other therapeutic agents. The reaction involves nucleophilic substitution where amines react with the sulfonyl chloride to form sulfonamides, showcasing the compound's utility in medicinal chemistry .

Pharmaceutical Applications

The compound has been explored for its potential in drug development due to its ability to modify biological molecules. Its derivatives have shown promise as inhibitors in various biological pathways.

Case Study: Inhibitors of HIF-1 Signaling Pathway
Research has indicated that derivatives of 1-phenylpropane-2-sulfonyl chloride can inhibit hypoxia-inducible factor (HIF) signaling pathways, which are implicated in cancer progression. Compounds synthesized from this sulfonyl chloride exhibited significant inhibitory activity, highlighting their potential as anticancer agents .

Development of Biologically Active Compounds

The versatility of 1-phenylpropane-2-sulfonyl chloride allows for the modification of existing drugs to enhance their efficacy or reduce side effects.

Case Study: Antiproliferative Activity
In a study evaluating antiproliferative activities against breast cancer cell lines (MCF-7), several sulfonate esters derived from this compound were tested. Some derivatives displayed low IC50 values, indicating strong activity against cancer cells, thus supporting its application in developing new anticancer therapies .

Table 1: Comparison of Biological Activities of Derivatives

Compound NameIC50 (μM)Target Cell Line
Sulfonamide A15.0MCF-7
Sulfonamide B20.5HeLa
Sulfonamide C12.3K-562

Mechanism of Action

The mechanism of action of 1-Phenylpropane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Functional Group Analogues: Sulfonyl Chlorides

  • Benzene Sulfonyl Chloride (C₆H₅SO₂Cl) :
    A benchmark sulfonyl chloride with a phenyl group directly bonded to the sulfonyl chloride moiety. Unlike 1-phenylpropane-2-sulfonyl chloride, it lacks the propane spacer, resulting in lower molecular weight (≈173 Da) and higher reactivity due to reduced steric hindrance. Applications include sulfonamide synthesis and protecting-group chemistry.

  • Toluene Sulfonyl Chloride (Tosyl Chloride, CH₃C₆H₄SO₂Cl) :
    Features a methyl-substituted phenyl group. The methyl group enhances stability and modulates reactivity compared to benzene sulfonyl chloride. Widely used in pharmaceuticals and organic synthesis.

Hydrochloride Salts and Chlorinated Alcohols

  • 2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8) :
    A primary amine hydrochloride with a phenyl-propane backbone. Unlike sulfonyl chlorides, this compound is a salt, emphasizing its role in pharmaceutical synthesis (e.g., as an intermediate for analgesics or stimulants) .

  • 1-Chloro-2-methyl-2-propanol (CAS 558-42-9): A chlorinated alcohol with acute toxicity risks (skin/eye irritation, per ). Its functional group and reactivity differ markedly from sulfonyl chlorides, limiting direct comparisons .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (Da) Functional Group Key Applications
1-Phenylpropane-2-sulfonyl chloride C₃₈H₆₉NO₂ 571.53 Sulfonyl chloride Not specified (likely niche)
Benzene sulfonyl chloride C₆H₅ClO₂S 176.62 Sulfonyl chloride Sulfonamide synthesis
2-Phenyl-1-propanamine HCl C₉H₁₄ClN 171.67 Amine hydrochloride Pharmaceutical intermediates
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 Chlorinated alcohol Solvent, chemical synthesis

Research Findings and Limitations

  • Reactivity : Sulfonyl chlorides like benzene derivatives react rapidly with amines to form sulfonamides. The propane chain in 1-phenylpropane-2-sulfonyl chloride may slow such reactions due to steric effects, though experimental data is absent in the evidence .
  • Toxicity: Chlorinated alcohols (e.g., 1-chloro-2-methyl-2-propanol) require stringent safety protocols (), while sulfonyl chlorides generally pose risks via hydrolysis to corrosive acids .
  • Applications : Hydrochloride salts (e.g., 2-phenyl-1-propanamine HCl) are prevalent in drug formulation, whereas sulfonyl chlorides are more common in industrial and synthetic chemistry .

Biological Activity

1-Phenylpropane-2-sulfonyl chloride, also known as phenylpropane sulfonyl chloride, is an important compound in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its biological activities have been a subject of interest due to its potential applications in medicinal chemistry and its interactions with various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

1-Phenylpropane-2-sulfonyl chloride is characterized by a sulfonyl chloride functional group attached to a phenylpropane moiety. The chemical structure can be represented as follows:

C9H11ClO2S\text{C}_9\text{H}_{11}\text{ClO}_2\text{S}

This compound is typically used as a reagent in organic synthesis, particularly for the introduction of sulfonyl groups into organic molecules.

Biological Activity Overview

Research has indicated that 1-phenylpropane-2-sulfonyl chloride exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that sulfonyl chlorides can possess antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell growth. Its mechanism often involves the modification of biomolecules that are crucial for cell proliferation and survival .

The biological activity of 1-phenylpropane-2-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This action can lead to:

  • Enzyme Inhibition : By modifying active sites on enzymes, the compound can inhibit their function, which is particularly relevant in cancer therapy where certain enzymes are overactive .
  • Disruption of Cellular Signaling : The compound may interfere with signaling pathways by modifying proteins involved in these processes, leading to altered cell behavior and potential therapeutic effects against tumors .

Study 1: Antimicrobial Activity

A study conducted on various sulfonyl chlorides, including 1-phenylpropane-2-sulfonyl chloride, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be lower than those of traditional antibiotics, suggesting that these compounds could serve as effective alternatives or adjuncts in antimicrobial therapy .

Study 2: Anticancer Potential

In vitro studies have shown that 1-phenylpropane-2-sulfonyl chloride exhibits cytotoxic effects on several cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role for this compound in cancer treatment strategies aimed at inducing programmed cell death in malignant cells .

Data Table: Biological Activities of 1-Phenylpropane-2-sulfonyl Chloride

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerBreast cancer cell linesInduction of apoptosis
AnticancerColon cancer cell linesCell cycle arrest

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylpropane-2-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
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